(R)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride
Overview
Description
®-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a morpholine ring substituted with a carboxylic acid group and two methyl groups at the 6th position. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the cyclization of diethanolamine with formaldehyde and a suitable acid catalyst.
Introduction of Methyl Groups: The methyl groups can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as sodium hydride.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide under high pressure and temperature conditions.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production methods for ®-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Types of Reactions:
Oxidation: ®-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the hydrochloride salt can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: N-oxides of ®-6,6-Dimethyl-morpholine-3-carboxylic acid.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
®-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of ®-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in signal transduction, metabolism, and cellular regulation.
Comparison with Similar Compounds
- 6-Methyl-morpholine-3-carboxylic acid hydrochloride
- 6,6-Dimethyl-piperidine-3-carboxylic acid hydrochloride
- 6,6-Dimethyl-tetrahydropyridine-3-carboxylic acid hydrochloride
Comparison:
- Uniqueness: ®-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties.
- Chemical Properties: Compared to similar compounds, it has different solubility, reactivity, and stability profiles.
- Biological Activity: The specific configuration and functional groups of ®-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride may result in unique interactions with biological targets, making it valuable for specific research applications.
Properties
IUPAC Name |
(3R)-6,6-dimethylmorpholine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-7(2)4-8-5(3-11-7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H/t5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLGQALHYUKMJK-NUBCRITNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(CO1)C(=O)O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN[C@H](CO1)C(=O)O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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